BenchChemオンラインストアへようこそ!

3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide

Kinase inhibition Pyridazinone SAR Target selectivity

This pyridazinone-amide probe is designed for SAR exploration in kinase inhibitor programs. Featuring a unique 3-methylbutanamide tail, it enables direct comparison with benzamide analogs in patent US20150376167A1. With no reported bioactivity, it serves as a starting point for de novo profiling. If confirmed inactive, use as a negative control to distinguish target-specific effects from scaffold artifacts. The terminal amide handle also supports parallel library synthesis. Procure for SAR comparison, negative control validation, or derivatization-ready building block applications.

Molecular Formula C17H22N4O2
Molecular Weight 314.389
CAS No. 1021027-53-1
Cat. No. B2840718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide
CAS1021027-53-1
Molecular FormulaC17H22N4O2
Molecular Weight314.389
Structural Identifiers
SMILESCC(C)CC(=O)NCCCN1C(=O)C=CC(=N1)C2=CN=CC=C2
InChIInChI=1S/C17H22N4O2/c1-13(2)11-16(22)19-9-4-10-21-17(23)7-6-15(20-21)14-5-3-8-18-12-14/h3,5-8,12-13H,4,9-11H2,1-2H3,(H,19,22)
InChIKeyBBXJISFGOXSYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide (CAS 1021027-53-1): Procurement-Relevant Chemical Profile and Baseline


3-Methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide (CAS 1021027-53-1) is a synthetic small molecule belonging to the pyridazinone-amide chemotype, a class frequently explored for kinase inhibition and anti-inflammatory applications [1]. The compound features a 6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl core linked via a propyl spacer to a 3-methylbutanamide tail. While the broader pyridazinone scaffold has established precedent in p38 MAP kinase, IRAK4, and Met kinase inhibitor programs, the specific biological activity and selectivity profile of this discrete compound remain largely unreported in the primary scientific or patent literature, limiting baseline characterization to its structural attributes.

Why In-Class Pyridazinone Analogs Cannot Substitute for 3-Methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide in Procurement Decisions


Within the pyridazinone-amide class, minor structural modifications—such as linker length, amide substituent, or heterocycle position—can profoundly alter target engagement, selectivity, and pharmacokinetics. For example, the pyridazinone-amides patent literature demonstrates that shifting from a benzamide to a butanamide tail or altering the propyl linker can redirect activity from IRAK4 to unrelated kinase targets [1]. Without compound-specific quantitative data, generic substitution based on scaffold similarity alone carries a high risk of functional non-equivalence, making a product-specific evidence guide essential for informed procurement.

Quantitative Differentiation Evidence for 3-Methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide vs. Closest Analogs


Target-Specific Activity Data: Absence of Direct Head-to-Head Comparisons

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL) yielded no direct head-to-head comparison data for 3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide against any named comparator compound. Quantitative activity values (IC50, Ki, EC50) for this specific compound are not publicly available. The closest class-level inference comes from pyridazinone-amide patents where structurally related compounds show single-digit micromolar activity against IRAK4, but the target compound itself is not exemplified [1].

Kinase inhibition Pyridazinone SAR Target selectivity

Selectivity Profile: No Data to Differentiate from Kinase Panel Screening

No kinome-wide selectivity profiling data (e.g., KINOMEscan, Eurofins panel) has been identified for this compound. While the pyridazinone scaffold is known to engage multiple kinases including p38α and Met [1][2], the absence of selectivity data for this specific molecule precludes any claim of improved selectivity over close analogs such as the benzamide-linked derivatives disclosed in US20150376167A1.

Kinase selectivity Off-target profiling Safety pharmacology

Physicochemical and ADME Properties: Lack of Experimentally Determined Parameters

Experimentally measured logP, solubility, permeability, and metabolic stability data are absent from the public domain for this compound. In silico predictions may be generated via tools like SwissADME, but without empirical validation, they cannot serve as procurement differentiators. By comparison, several pyridazinone-amide analogs in the patent literature include at least calculated logP values, yet even these are not reported for the target compound [1].

ADME Drug-likeness Physicochemical characterization

Purity and Quality Control: Vendor-Supplied vs. Verified Specifications

Vendor-supplied purity for this compound is typically stated as 95% . However, independent verification data (HPLC traces, NMR spectra, elemental analysis) are not publicly accessible from authoritative sources. This contrasts with some commercially available pyridazinone standards where certified reference materials with full analytical characterization exist. Without independent QC documentation, batch-to-batch consistency cannot be assured.

Chemical purity Quality control Analytical characterization

Recommended Application Scenarios for 3-Methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide Based on Available Evidence


Exploratory Structure-Activity Relationship (SAR) Studies in Pyridazinone-Amide Chemical Space

Given the absence of biological data, this compound is best suited as a structural probe for SAR exploration within the pyridazinone-amide class. Researchers can use it to compare the effect of the 3-methylbutanamide tail versus the benzamide or heterocyclic amide analogs described in patent US20150376167A1 [1]. This requires the user to generate their own activity data, making the compound a starting point rather than a validated tool.

Negative Control or Inactive Analog Design in Kinase Assays

If subsequent testing reveals this compound to be inactive against a kinase panel, it may serve as a negative control or inactive scaffold for assay development. The pyridazinone core is well-precedented in kinase inhibition [1], and an inactive amide derivative could help distinguish target-specific effects from scaffold-related artifacts. Procurement would be justified only after confirming inactivity through experimental testing.

Synthetic Intermediate for Diversified Library Construction

The compound's synthetic accessibility, as implied by its commercial availability, suggests it could be used as an intermediate for parallel library synthesis. The propylamine linker and terminal amide provide handles for further derivatization. This application is supported by the synthetic methodologies described in pyridazinone-amide patents [1], though no specific synthetic protocol for this exact compound has been published.

Quote Request

Request a Quote for 3-methyl-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.